H-D-aThr-D-Phe-Leu-Leu-Arg-NH2
Description
H-D-aThr-D-Phe-Leu-Leu-Arg-NH2 is a synthetic hexapeptide featuring D-amino acids at positions 1 (D-allo-threonine, D-aThr) and 2 (D-phenylalanine, D-Phe), followed by a Leu-Leu-Arg motif. The inclusion of D-amino acids may enhance metabolic stability and modulate receptor selectivity compared to L-configuration analogs .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2R,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAMCEKSRDPIPX-INFCIIMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N9O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-aThr-D-Phe-Leu-Leu-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistency and efficiency in peptide synthesis. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a pure peptide powder.
Chemical Reactions Analysis
Types of Reactions
H-D-aThr-D-Phe-Leu-Leu-Arg-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or phenylalanine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions include hydroxylated peptides, reduced peptides with free thiol groups, and substituted peptides with modified side chains.
Scientific Research Applications
H-D-aThr-D-Phe-Leu-Leu-Arg-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and interaction with biological membranes.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving peptide hormones or antimicrobial peptides.
Industry: Utilized in the development of peptide-based materials and bioadhesives.
Mechanism of Action
The mechanism of action of H-D-aThr-D-Phe-Leu-Leu-Arg-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Thrombin Receptor-Activating Peptides (TRAPs)
H-Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2)
- Structure: Linear peptide with L-amino acids (Ser-Phe-Leu-Leu-Arg).
- Activity : Potent agonist of proteinase-activated receptor 1 (PAR-1), inducing gastric smooth muscle contraction (EC₅₀ ~0.1 µM) .
- Key Feature: The Phe-Leu-Leu-Arg motif is critical for receptor activation. Cyclization without a primary amino group reduces activity by 600–1,000-fold .
Cyclo(Phe-Leu-Leu-Arg-εLys) (Compound 2 in )
- Structure : Cyclic analog with ε-lysine bridging Arg and Phe.
- Activity: Retains full agonist activity (comparable to linear TRAP) due to preserved Phe/Arg spatial proximity and primary amino group .
- Comparison: H-D-aThr-D-Phe-Leu-Leu-Arg-NH2’s linear structure and D-amino acids may alter PAR-1 binding efficiency. D-residues could reduce affinity but improve proteolytic resistance.
Opioid Receptor Ligands
Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2)
- Structure : Heptapeptide with D-Met at position 2.
- Activity : High selectivity for δ-opioid receptors (Ki = 1.2 nM), 1,000-fold greater than μ-receptor affinity .
- Comparison : this compound’s D-aThr and D-Phe may confer δ- or μ-opioid activity, but its Leu-Leu-Arg motif diverges from typical opioid sequences.
(1DME)Y8Fa and (3D)Y8Fa ()
- Structure : Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 analogs with D-Tyr, D-Leu, or D-Phe modifications.
- Activity: Dual opioid agonist (intestinal motility) and antagonist (nociception) effects at 8–80 µg/kg (i.c.v.) .
- Comparison: Similar D-amino acid substitutions in this compound may produce mixed opioid effects, but its shorter sequence likely narrows receptor targeting.
Other Peptides with Arg-Phe Motifs
H-Leu-Arg-Arg-Arg-Arg-Phe-D-Ala-Phe-Cys(NPys)-NH2
- Structure: Nonapeptide with multiple Arg residues and D-Ala.
FMRF amide (Lys-His-Glu-Tyr-Leu-Arg-Phe-NH2)
- Structure : Neuropeptide with Leu-Arg-Phe motif.
Key Findings and Implications
Structural Determinants: D-amino acids in this compound likely enhance stability but may reduce PAR-1 affinity compared to L-configuration TRAPs .
Opioid Receptor Interactions: Dermenkephalin’s high δ-selectivity highlights the impact of D-amino acids on receptor specificity . This compound may exhibit similar selectivity but requires experimental validation.
Functional Versatility: Peptides like (1DME)Y8Fa demonstrate that D-amino acids can confer dual agonist/antagonist roles . The target compound’s activity in motility or nociception assays remains speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
